(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the free amino acid, hydroxyl derivatives, and various substituted products depending on the specific reaction conditions .
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound can participate in various biochemical pathways, influencing enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid is unique due to its specific structure, which includes a double bond and a Boc-protected amino group. This combination of features makes it particularly useful in selective synthetic transformations and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H23NO5 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S)-7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxooct-6-enoic acid |
InChI |
InChI=1S/C14H23NO5/c1-9(2)8-10(16)6-7-11(12(17)18)15-13(19)20-14(3,4)5/h8,11H,6-7H2,1-5H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
ZHIHESGLXIWCGP-NSHDSACASA-N |
Isomeric SMILES |
CC(=CC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC(=CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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